molecular formula C19H15FO3 B2372889 (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 620547-25-3

(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2372889
CAS No.: 620547-25-3
M. Wt: 310.324
InChI Key: PMFNPRASYVLYCN-NVMNQCDNSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of a fluorobenzaldehyde with the benzofuran core under basic conditions to form the benzylidene linkage.

    Attachment of the Methylallyloxy Group: The final step includes the etherification of the benzofuran core with a methylallyl alcohol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.

    Reduction: Reduction reactions can be used to modify the benzylidene group or to reduce any carbonyl functionalities.

    Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-chlorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
  • (Z)-2-(3-bromobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
  • (Z)-2-(3-methylbenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Uniqueness

The uniqueness of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one lies in the presence of the fluorine atom in the benzylidene group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3/c1-12(2)11-22-15-6-7-16-17(10-15)23-18(19(16)21)9-13-4-3-5-14(20)8-13/h3-10H,1,11H2,2H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFNPRASYVLYCN-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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